molecular formula C37H37N7O3Si B12376361 SiR-Me-tetrazine

SiR-Me-tetrazine

Cat. No.: B12376361
M. Wt: 655.8 g/mol
InChI Key: IXWUGARZFOZNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SiR-Me-tetrazine is a fluorescent probe that combines the silicon rhodamine fluorophore with a tetrazine group. The silicon rhodamine fluorophore is known for its bright fluorescence signal and photostability, while the tetrazine group is known for its click chemistry reactivity, allowing for rapid and specific labeling of biological molecules. This makes this compound a valuable tool in biological imaging, protein labeling, and cell tracking experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-Me-tetrazine involves the derivatization of tetrazine scaffolds. The tetrazine group can be introduced through various synthetic routes, including elimination-Heck cascade reactions, Horner–Wadsworth–Emmons reactions, and hydrogenation reactions of alkenyl- and alkynyl-tetrazines . The silicon rhodamine fluorophore is then conjugated to the tetrazine group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the tetrazine and silicon rhodamine precursors, followed by their conjugation under optimized reaction conditions. The process requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of SiR-Me-tetrazine involves its click chemistry reactivity, particularly the iEDDA reaction. The tetrazine group reacts rapidly with dienophiles, forming a stable adduct. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biological molecules in live cells. The silicon rhodamine fluorophore provides a bright and stable fluorescence signal, allowing for high-resolution imaging of the labeled molecules .

Properties

Molecular Formula

C37H37N7O3Si

Molecular Weight

655.8 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45)

InChI Key

IXWUGARZFOZNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C

Origin of Product

United States

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